molecular formula C7H17NO3Si B14640232 N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine CAS No. 53677-30-8

N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine

Cat. No.: B14640232
CAS No.: 53677-30-8
M. Wt: 191.30 g/mol
InChI Key: QCLYMVRMPVAXNG-UHFFFAOYSA-N
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Description

N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine is an organosilicon compound characterized by the presence of both an amine group and a trimethoxysilyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine typically involves the reaction of allylamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, amine derivatives, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including siloxane polymers and hybrid organic-inorganic materials.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.

    Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with other functional groups on substrates. This property makes it an effective coupling agent and crosslinker in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(trimethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propylamine
  • N-Ethyl-3-(trimethoxysilyl)propylamine

Uniqueness

N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine is unique due to its combination of an amine group and a trimethoxysilyl group, which imparts both reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.

Properties

CAS No.

53677-30-8

Molecular Formula

C7H17NO3Si

Molecular Weight

191.30 g/mol

IUPAC Name

N-(trimethoxysilylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C7H17NO3Si/c1-5-6-8-7-12(9-2,10-3)11-4/h5,8H,1,6-7H2,2-4H3

InChI Key

QCLYMVRMPVAXNG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CNCC=C)(OC)OC

Origin of Product

United States

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